1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a tetrahydro-2H-pyran-2-ylmethyl group and an ethanone group
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one, also known as 1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone, is Acid Phosphatase (APase) . APase is an enzyme that non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .
Mode of Action
The compound interacts with its target, APase, by inhibiting its catalytic activity . This interaction results in the enhancement of the cleavage of APase, leading to increased phosphorylation of H2AX .
Biochemical Pathways
The inhibition of APase affects the production, transport, and recycling of phosphate, which is a crucial component of many biochemical pathways . The increased phosphorylation of H2AX, a variant of the histone H2A, is a key event in the cellular response to DNA damage .
Pharmacokinetics
The compound is a solid at room temperature and has a boiling point of 90-94℃/15mm . Its solubility is limited, suggesting that it may have low bioavailability .
Result of Action
The result of the compound’s action is the loss of cell viability, as observed in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . .
Preparation Methods
The synthesis of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-2-ylmethyl Group: This can be achieved by reacting tetrahydro-2H-pyran with a suitable alkylating agent.
Piperazine Substitution: The tetrahydro-2H-pyran-2-ylmethyl group is then introduced to the piperazine ring through a nucleophilic substitution reaction.
Ethanone Group Addition: Finally, the ethanone group is added to the piperazine ring, often through an acylation reaction using ethanoyl chloride or a similar reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in cell biology research, especially in studies involving cell signaling and metabolic pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar structure but lacks the piperazine ring, making it less versatile in biological applications.
Tetrahydro-4-methyl-2H-pyran-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are advantageous for various research and industrial applications.
Biological Activity
1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and is substituted with a tetrahydro-2H-pyran group and an ethanone moiety.
Chemical Structure and Properties
Chemical Formula: C12H19N1O2
Molecular Weight: 209.29 g/mol
Boiling Point: 90–94 °C at 15 mmHg
The presence of the piperazine structure allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.
The primary target of this compound is Acid Phosphatase (APase) . The compound inhibits the catalytic activity of APase, which plays a crucial role in phosphate metabolism. This inhibition can lead to significant biochemical changes within cells, particularly affecting cell viability in cancer models.
Pharmacological Effects
Research indicates that this compound exhibits cytotoxic effects on human estrogen receptor-positive breast cancer cells. The loss of cell viability observed in these studies suggests that the compound may have potential as an anti-cancer agent.
Case Studies
- Cell Viability Assays : In vitro studies have shown that treatment with this compound resulted in decreased viability of breast cancer cell lines, indicating its potential as an anti-cancer therapeutic agent.
- Pharmacokinetic Studies : The compound's pharmacokinetic profile has been assessed, revealing favorable absorption characteristics and metabolic stability, which are critical for drug development.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
Compound Name | Structure Similarity | Biological Activity | Reference |
---|---|---|---|
1-(Tetrahydro-2H-pyran-4-yl)ethanone | Lacks piperazine ring | Less versatile | |
Tetrahydro-4-methyl-2H-pyran-2-one | Similar functional groups | Varies significantly |
Scientific Research Applications
The compound serves multiple roles in scientific research:
Chemical Synthesis : It acts as an intermediate in organic synthesis, aiding in the development of complex molecules.
Cell Biology : Utilized in studies focused on metabolic pathways and cellular signaling mechanisms.
Industrial Chemistry : Employed in the synthesis of polymers and other industrial materials due to its unique chemical properties.
Properties
IUPAC Name |
1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(15)14-7-5-13(6-8-14)10-12-4-2-3-9-16-12/h12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPKREWOOUMEBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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